molecular formula C8H16N4O B13204140 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine

2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine

Cat. No.: B13204140
M. Wt: 184.24 g/mol
InChI Key: YCPAUBVXIAQZMW-UHFFFAOYSA-N
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Description

2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine is a chemical compound offered as a versatile small molecule scaffold for research and development purposes . It is a 1,2,4-oxadiazole derivative, a class of heterocyclic compounds known to be important construction motifs in medicinal chemistry due to their broad spectrum of pharmacological activities . Compounds based on the 1,2,4-oxadiazole structure are frequently investigated as surrogates for carboxylic acids, esters, and carboxamides, and the scaffold is common in discovery libraries . The dihydrochloride salt form (CAS 1209883-95-3) is available with a minimum purity of 95% . This product is intended for use in laboratory research only and is not intended for diagnostic or therapeutic use. Please contact us for detailed specifications, availability, and shipping information.

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-amine

InChI

InChI=1S/C8H16N4O/c1-8(2,9)7-10-6(13-11-7)5-12(3)4/h5,9H2,1-4H3

InChI Key

YCPAUBVXIAQZMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC(=N1)CN(C)C)N

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide

From patent US9475799B1, a synthetic route relevant to related oxadiazole derivatives involves:

  • Reacting 2-amino-2-methylpropanenitrile with oxadiazole carbonyl chloride in the presence of an organic base (e.g., N-methyl morpholine, pyridine) in a halogenated hydrocarbon solvent such as dichloromethane.
  • This yields N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide with high yield (90-95%).

This intermediate provides a scaffold for further functionalization.

Conversion to Amidoxime Intermediate

  • Treatment of the nitrile-containing intermediate with hydroxylamine (or its methyl derivative) in an alcohol solvent (methanol, ethanol, or isopropanol) at 50-60 °C converts the nitrile group to an amidoxime.
  • The reaction is monitored until completion, then cooled and precipitated with a non-polar solvent like heptane.

Cyclization with Dialkyl Acetylene Dicarboxylate

  • The amidoxime intermediate is reacted with dialkyl acetylene dicarboxylate (e.g., dimethyl acetylenedicarboxylate) in an alcohol solvent at room temperature.
  • The mixture is refluxed or heated to promote cyclization, forming a dihydro-oxadiazolopyrimidine intermediate.

Introduction of the Dimethylaminomethyl Group

  • The dimethylaminomethyl substituent can be introduced by alkylation or reductive amination of an appropriate precursor.
  • In related syntheses, alkylation of the oxadiazole ring or side chains with halogenated dimethylaminomethyl reagents is performed under basic conditions.
  • Alternatively, Mannich-type reactions using formaldehyde and dimethylamine sources can install the dimethylaminomethyl group at activated positions on the heterocycle.

Final Functionalization to Obtain the Target Amine

  • The propan-2-amine moiety is incorporated either by using 2-amino-2-methylpropanenitrile as a starting material or by subsequent amination steps.
  • The final compound is purified by crystallization or chromatography to achieve high purity (>99.5% reported for related compounds).

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1. Formation of nitrile intermediate 2-amino-2-methylpropanenitrile + oxadiazole carbonyl chloride + base (NMM, pyridine) Dichloromethane 0-25 °C 90-95 Halogenated hydrocarbon solvent preferred
2. Amidoxime formation Hydroxylamine (IIIa) Isopropanol 50-60 °C Quantitative Reaction monitored by TLC
3. Cyclization with DMAD Dimethyl acetylenedicarboxylate Methanol, then xylene 25-135 °C 80-85 Heating in xylene for 6 hours
4. Alkylation/amination Dimethylaminomethyl halide or Mannich reagents Alcohol or aprotic solvents Room temp to reflux Variable Controlled addition to avoid over-alkylation
5. Final purification Crystallization or chromatography Appropriate solvents Ambient >99.5 purity Ensures removal of O-methylated impurities

Advantages of the Described Synthetic Route

  • Avoids protection and deprotection steps of amino groups, reducing complexity and cost.
  • Uses readily available starting materials such as 2-amino-2-methylpropanenitrile.
  • Employs environmentally friendly solvents like isopropanol and methanol in key steps.
  • Achieves high purity and good overall yield (~55-58% for related oxadiazole drugs).
  • Scalable and industrially viable, as demonstrated in patent literature.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine

  • Structure : Contains a 4-isopropylphenyl group at the oxadiazole 3-position and a primary amine (ethan-1-amine) at the 5-position.
  • Properties : Molecular weight = 231.3 g/mol; increased lipophilicity due to the aromatic substituent.

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine

  • Structure : Substitutes the propan-2-amine group with a cyclopentane ring, enhancing steric bulk.
  • Properties : Higher molecular weight (due to cyclopentane) and dihydrochloride salt form (improved solubility).
  • Application : Explored in fragment-based drug discovery for targeting protein-protein interactions .

{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

  • Structure : A 1,3,4-oxadiazole isomer with a nitroaryl group and isopropylamine.
  • Properties : Molecular weight = 262.26 g/mol; nitro group introduces electron-withdrawing effects.
  • Application : Primarily studied as a nitro group-containing scaffold for antimicrobial agents .

Molecular and Electronic Effects

  • Dimethylaminomethyl Group: Enhances solubility via tertiary amine basicity and participates in hydrogen bonding, critical for enzyme inhibition .
  • Aryl vs.
  • Oxadiazole Isomerism : 1,2,4-Oxadiazoles (target compound) generally exhibit higher metabolic stability than 1,3,4-isomers due to reduced ring strain .

Biological Activity

The compound 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine , also known by its CAS number 1210110-83-0, is a novel oxadiazole derivative with potential biological activities. This article aims to compile and analyze existing research on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H16_{16}N4_4O
  • Molecular Weight : 184.24 g/mol
  • Structural Characteristics : The compound contains an oxadiazole ring, which is often associated with various biological activities.

Pharmacological Profile

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine has not been extensively documented in the literature; however, the following potential activities have been suggested based on structural analogs:

  • Anticancer Activity :
    • Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, oxadiazole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways (e.g., PI3K/Akt pathway) .
  • Antimicrobial Properties :
    • Oxadiazoles are known for their antibacterial and antifungal activities. Some derivatives have demonstrated effectiveness against resistant strains of bacteria and fungi, suggesting that 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine may possess similar properties .
  • Cytotoxicity :
    • Preliminary studies on related compounds indicate potential cytotoxic effects on human cancer cell lines. For example, compounds with dimethylamino groups have shown increased potency in inhibiting cancer cell growth .

The exact mechanism of action for 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine remains to be elucidated. However, the following mechanisms are commonly associated with oxadiazole derivatives:

  • Inhibition of Kinases : Many oxadiazole derivatives act as kinase inhibitors which can interfere with cancer cell signaling.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacteria
CytotoxicityInhibits proliferation in various lines

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